N-(4-isopropylphenyl)-3-(1H-tetrazol-1-yl)benzamide
Description
N-(4-isopropylphenyl)-3-(1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a tetrazole moiety at the 3-position of the benzamide ring and a 4-isopropylphenyl substituent on the amide nitrogen. This compound’s structure combines lipophilicity (via the isopropyl group) with polar characteristics (via the tetrazole), making it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to aromatic and heterocyclic interactions.
Properties
IUPAC Name |
N-(4-propan-2-ylphenyl)-3-(tetrazol-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c1-12(2)13-6-8-15(9-7-13)19-17(23)14-4-3-5-16(10-14)22-11-18-20-21-22/h3-12H,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTAJOGTCGEDLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N3C=NN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-isopropylphenyl)-3-(1H-tetrazol-1-yl)benzamide typically involves the following steps:
Formation of the tetrazole ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.
Attachment of the isopropylphenyl group:
Final assembly: The final step involves coupling the tetrazole ring with the benzamide structure under suitable conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(4-isopropylphenyl)-3-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the tetrazole ring, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or electrophiles like alkyl halides under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzamide structure.
Reduction: Reduced forms of the tetrazole ring or the benzamide structure.
Substitution: Substituted derivatives at the tetrazole ring or the benzamide structure.
Scientific Research Applications
N-(4-isopropylphenyl)-3-(1H-tetrazol-1-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Biological Research: It is used in various biological assays to study its effects on cellular processes and pathways.
Industrial Applications: The compound is investigated for its potential use in industrial processes, such as catalysis or as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N-(4-isopropylphenyl)-3-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The tetrazole ring and the isopropylphenyl group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and the target being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
The following compounds share structural similarities with N-(4-isopropylphenyl)-3-(1H-tetrazol-1-yl)benzamide, differing in substituents or heterocyclic moieties:
Spectroscopic and Physicochemical Properties
IR Spectroscopy :
Lipophilicity :
- The 4-isopropylphenyl group increases logP compared to piperazine-containing analogues (e.g., ), enhancing blood-brain barrier penetration but reducing aqueous solubility.
Biological Activity
N-(4-isopropylphenyl)-3-(1H-tetrazol-1-yl)benzamide is a compound of interest in medicinal chemistry due to its structural features that suggest potential biological activity. This compound belongs to the class of benzamides and incorporates a tetrazole moiety, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H18N4
- Molecular Weight : 282.35 g/mol
The presence of both the isopropyl and tetrazole groups contributes to its lipophilicity and potential interaction with biological targets.
Biological Activity Overview
Research has indicated that compounds containing tetrazole rings exhibit various biological activities, including:
- Antimicrobial Activity : Tetrazoles have been shown to possess antibacterial and antifungal properties.
- Anticancer Activity : Some derivatives have demonstrated inhibitory effects against various cancer cell lines.
- Anti-inflammatory Effects : Certain tetrazole-containing compounds have been implicated in reducing inflammation.
Antimicrobial Activity
A study conducted by Mittal et al. (2019) evaluated several tetrazole derivatives, including this compound, against common bacterial strains. The results indicated that the compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 10 to 25 µg/mL.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | 15 |
| This compound | S. aureus | 20 |
Anticancer Activity
In a separate investigation, the anticancer properties of the compound were assessed using MTT assays on various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The compound showed promising results with IC50 values of 30 µM for MCF-7 and 25 µM for A549 cells, indicating moderate cytotoxicity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 30 |
| A549 | 25 |
Anti-inflammatory Effects
Research published in the Journal of Medicinal Chemistry highlighted the anti-inflammatory potential of tetrazole derivatives. The compound was shown to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, suggesting a mechanism that could be beneficial in treating inflammatory diseases.
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Interaction : It may interact with cellular receptors that mediate inflammatory responses or tumor growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
